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molecular formula C12H13F3 B8781390 1-Cyclopentyl-2-(trifluoromethyl)benzene CAS No. 1206125-14-5

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390
M. Wt: 214.23 g/mol
InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

To a 50 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, was added dry THF (35 L) and cooled to 0-5° C. To the flask was added Iron (III) chloride (2.7 kg, 0.15 eq) portion wise over 30-60 min. and stirred for 15-30 min. resulting in a clear greenish solution. Under a nitrogen atmosphere in a dry 100 gallon glass lined reactor was added THF (87.5 L) and magnesium turnings (4.05 kg, 1.5 eq), and cooled to 0-5° C. To the THF and magnesium mixture was added the solution of FeCl3 in THF at a rate to maintain the internal temperature below 10° C. To the resulting yellow/green mixture was added TMEDA (15.5 kg, 1.2 eq) at a rate to maintain the internal temperature below 20° C. The resulting reaction mixture was heated to 40-45° C. for 1 hour and a mixture of 1 bromo-2-(trifluoromethyl)benzene (25 kg, 1.0 eq) and bromocyclopentane (19.9 kg, 1.2 eq) was added to the reaction mixture at a rate to maintain an internal temperature below 25° C. The resulting reaction mixture was allowed to stir at room temperature overnight and subsequently cooled to an internal temperature of 0-5° C. To the resulting mixture was added 6 N HCl (100 L, 1.5 h) at such a rate as to maintain the internal temperature below 15° C. (caution, very exothermic). After the quench, MTBE (200 L) was added and the reactor contents was stirred for 30 min. The phases were separated and the aqueous layer back extracted with MTBE (75 L). The combined organic layers were washed with H2O (50 L), brine (50 L) and dried (MgSO4). The mixture was filtered through an in-line (1 micron) filter cartridge followed by an additional in-line (0.45 micron) filter cartridge into a clean dry reactor. The solvent was evaporated under vacuum (jacket ≦30° C.) and co-evaporated with heptanes (2×25 L) to provide a viscous liquid. The viscous liquid was dissolved in heptanes (100 L) and passed through a silica plug (25 kg). The silica plug was eluted with heptanes (TLC, Rf˜0.8, silica gel, heptanes) and the fractions containing the product were evaporated to provide the title compound as a yellow liquid, 11.7 kg (49.2%), purity as determined by HPLC was 94.1%. 1H NMR conforms to reference standard.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heptanes
Quantity
100 L
Type
solvent
Reaction Step Two
Quantity
2.7 kg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.05 kg
Type
reactant
Reaction Step Five
Name
Quantity
87.5 L
Type
solvent
Reaction Step Five
Name
Quantity
35 L
Type
solvent
Reaction Step Six
Name
Quantity
200 L
Type
solvent
Reaction Step Seven
Name
Quantity
15.5 kg
Type
reactant
Reaction Step Eight
Quantity
25 kg
Type
reactant
Reaction Step Nine
Quantity
19.9 kg
Type
reactant
Reaction Step Nine
Name
Quantity
100 L
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].CN(CCN(C)C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.Cl>C1COCC1.[Fe](Cl)(Cl)Cl.CC(OC)(C)C>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
heptanes
Quantity
100 L
Type
solvent
Smiles
Step Three
Name
Quantity
2.7 kg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
4.05 kg
Type
reactant
Smiles
[Mg]
Name
Quantity
87.5 L
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
35 L
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
200 L
Type
solvent
Smiles
CC(C)(C)OC
Step Eight
Name
Quantity
15.5 kg
Type
reactant
Smiles
CN(C)CCN(C)C
Step Nine
Name
Quantity
25 kg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
19.9 kg
Type
reactant
Smiles
BrC1CCCC1
Step Ten
Name
Quantity
100 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15-30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 L three-neck round-bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
resulting in a clear greenish solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 40-45° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature below 25° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to an internal temperature of 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 15° C. (caution, very exothermic)
STIRRING
Type
STIRRING
Details
the reactor contents was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with MTBE (75 L)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (50 L), brine (50 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through an in-line (1 micron)
FILTRATION
Type
FILTRATION
Details
filter cartridge
FILTRATION
Type
FILTRATION
Details
filter cartridge into a clean dry reactor
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum (jacket ≦30° C.)
CUSTOM
Type
CUSTOM
Details
to provide a viscous liquid
WASH
Type
WASH
Details
The silica plug was eluted with heptanes (TLC, Rf˜0.8, silica gel, heptanes)
ADDITION
Type
ADDITION
Details
the fractions containing the product
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
22.5 (± 7.5) min
Name
Type
product
Smiles
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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